molecular formula C5H6N6O2 B14490492 Pentanedioyl diazide CAS No. 64624-44-8

Pentanedioyl diazide

Cat. No.: B14490492
CAS No.: 64624-44-8
M. Wt: 182.14 g/mol
InChI Key: IXFJYXRKWPVUKW-UHFFFAOYSA-N
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Description

Pentanedioyl diazide is an organic compound characterized by the presence of two azide groups attached to a pentanedioyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanedioyl diazide can be synthesized through several methods. One common approach involves the reaction of pentanedioyl dichloride with sodium azide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of pentanedioyl dichloride with sodium azide under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentanedioyl diazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Cycloaddition: Alkynes in the presence of copper(I) catalysts.

Major Products Formed

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Mechanism of Action

The mechanism of action of pentanedioyl diazide primarily involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide groups act as nucleophiles, attacking electrophilic centers in other molecules to form new bonds. In cycloaddition reactions, the azide groups react with alkynes to form triazoles, which are stable and biologically active .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanedioyl diazide is unique due to its pentanedioyl backbone, which provides distinct reactivity and stability compared to other diazides. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and materials science .

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and versatility in reactions. Its applications in organic synthesis, materials science, and medicinal chemistry highlight its importance as a valuable chemical reagent.

Properties

CAS No.

64624-44-8

Molecular Formula

C5H6N6O2

Molecular Weight

182.14 g/mol

IUPAC Name

pentanedioyl diazide

InChI

InChI=1S/C5H6N6O2/c6-10-8-4(12)2-1-3-5(13)9-11-7/h1-3H2

InChI Key

IXFJYXRKWPVUKW-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)N=[N+]=[N-])CC(=O)N=[N+]=[N-]

Origin of Product

United States

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